3-(Piperidin-3-yl)benzoic acid hydrochloride
Description
3-(Piperidin-3-yl)benzoic acid hydrochloride is a benzoic acid derivative featuring a piperidine ring substituted at the 3-position of the aromatic acid moiety. The compound’s structure combines the aromatic carboxylic acid group with a piperidine ring, a common motif in medicinal chemistry due to its versatility in drug design. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-piperidin-3-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXUCFMEOAIYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007921-14-2 | |
| Record name | Benzoic acid, 3-(3-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007921-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)benzoic acid hydrochloride typically involves the reaction of piperidine with benzoic acid derivatives under specific conditions. One common method includes the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with a suitable benzoic acid derivative in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The carboxylic acid group enables classical acylation reactions. For example, the compound reacts with amines in the presence of coupling agents like HATU or EDAC/HOBt to form amides. A study demonstrated its conversion to an amide derivative using 4-(3-fluoropyridin-4-yl)benzoic acid hydrochloride and HATU in DMF, yielding inhibitors targeting ROCK1/2 kinases with 99.2% purity .
Key conditions :
-
Reagents : HATU, DMF, or EDAC/HOBt.
-
Temperature : Room temperature to 110°C.
Nucleophilic Substitution
The piperidine nitrogen participates in nucleophilic substitution reactions. In a patented synthesis, β-chloroethylpiperidine hydrochloride reacts with methyl 4-hydroxybenzoate under basic conditions (K₂CO₃) to form 4-[(2-piperidin-1-yl)ethoxy]benzoic acid derivatives .
Example reaction :
Conditions :
Ester Hydrolysis
The hydrochloride salt facilitates hydrolysis of ester derivatives. Acidic hydrolysis using HCl converts intermediates like methyl 4-[(2-piperidin-1-yl)ethoxy]benzoate into the free carboxylic acid .
Steps :
-
Ester intermediate refluxed with dilute HCl.
-
Precipitation induced by acetone at 0–5°C.
Key data :
Salt Formation and Crystallization
The hydrochloride salt enhances solubility and crystallinity. Recrystallization from methanol/EtOAc produces high-purity crystals, as shown in X-ray studies of its amide derivatives .
Conditions :
Coupling to Heterocycles
The benzoic acid moiety couples with heterocyclic amines. For instance, reaction with 3-chloropyridin-2-amine under basic conditions forms N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide derivatives, critical for kinase inhibitor development .
Mechanism :
-
Activation of the carboxylic acid as an acid chloride (oxalyl chloride/DCM).
Yield : 98% after recrystallization .
Reduction and Functionalization
The piperidine ring undergoes functionalization. Lithium aluminum hydride (LiAlH₄) reduces amide derivatives to amines, though direct reductions of 3-(piperidin-3-yl)benzoic acid hydrochloride are less common.
Mechanistic Insights
-
Amide Coupling : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acid chloride or HATU-activated species), followed by nucleophilic attack by the amine .
-
Substitution Reactions : The piperidine nitrogen acts as a nucleophile, displacing leaving groups in alkyl halides or activated esters .
Scientific Research Applications
Pharmaceutical Research
3-(Piperidin-3-yl)benzoic acid hydrochloride is investigated for its potential therapeutic effects, particularly in:
- Antipsychotic Activity : Similar compounds have been shown to act as dopamine and serotonin antagonists, which are crucial in treating psychiatric disorders.
- Antimicrobial Properties : Studies suggest that derivatives may exhibit antibacterial and antifungal activities, making them candidates for new antibiotic formulations.
Biochemical Studies
This compound plays a role in various biochemical pathways:
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Cell Signaling : The compound influences cellular processes by affecting gene expression and cell signaling pathways.
Organic Synthesis
In organic chemistry, it serves as a versatile building block for synthesizing more complex molecules:
- Ligand Formation : Used as a ligand in coordination chemistry, facilitating the development of new materials and catalysts.
Material Science
The compound is explored for its utility in developing new materials, particularly those with specific electronic or optical properties.
Case Study 1: Antipsychotic Drug Development
Research conducted on piperidine derivatives indicated that compounds similar to this compound demonstrated significant antipsychotic effects in animal models. These studies focused on the modulation of dopamine receptors, providing insights into potential therapeutic applications for schizophrenia.
Case Study 2: Antimicrobial Activity Assessment
A series of tests evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Primary Application |
|---|---|---|
| 3-(Piperidin-4-yl)benzoic acid HCl | Piperidine derivative | Antipsychotic research |
| 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid HCl | Piperidine derivative | Antimicrobial studies |
| 3-(Piperazin-1-yl)benzoic acid HCl | Piperazine derivative | Organic synthesis |
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoic acid moiety allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key differentiators include the position of the piperidine substituent, linker groups (if present), and additional functional modifications. Below is a detailed comparison with analogous compounds:
Structural Isomers and Positional Variants
- 4-(Piperidin-3-yl)benzoic Acid Hydrochloride Structural Difference: Piperidine is attached at the 4-position of the benzoic acid instead of the 3-position. Implications: Altered electronic effects and steric hindrance may influence binding affinity in receptor-targeted applications.
- 3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride Structural Difference: A piperidin-4-yloxy group replaces the direct piperidin-3-yl linkage. Properties: Molecular formula C₁₃H₁₅NO₃·HCl, molar mass 221.25 (base) + 36.46 (HCl). Soluble in water and alcohols.
Piperidine Derivatives with Linker Groups
- 4-(3-Piperidin-1-ylpropoxy)benzoic Acid Hydrochloride Structure: Features a propoxy spacer between the piperidine and benzoic acid. Molecular Formula: C₁₅H₂₁NO₃·HCl (MW: 315.79). Applications: The extended linker may enhance interaction with hydrophobic pockets in enzymes or receptors. Market forecasts highlight its use in cardiovascular and neurological drug research .
Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride
Functionalized Piperidine-Benzoic Acid Hybrids
3-(1-(Tert-Butoxycarbonyl)piperidin-3-yl)benzoic Acid
- 1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride Structure: Piperidine fused with a benzothiazole ring. Molecular formula C₁₃H₁₅ClN₂O₂S (MW: 326.79) .
Comparative Data Table
Biological Activity
3-(Piperidin-3-yl)benzoic acid hydrochloride is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
Overview
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.72 g/mol
- CAS Number : 2007921-14-2
The compound is synthesized through the reaction of piperidine with benzoic acid derivatives, typically involving hydrogenation processes that yield high purity products.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperidine ring enhances its binding affinity, facilitating modulation of biological pathways. This interaction can lead to effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines.
- Antibacterial Properties : It exhibits activity against certain bacterial strains, potentially useful in treating infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against breast cancer cell lines like MDA-MB-231 and HepG2 liver cancer cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.43 to 14.65 µM, indicating its effectiveness in inhibiting cancer cell proliferation .
Antibacterial Activity
The compound also displays antibacterial properties. In vitro studies reveal that it can inhibit the growth of specific Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with IC50 values comparable to established antibiotics .
| Bacterial Strain | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 1.4 | Tetracycline (200) |
| Bacillus subtilis | 0.180 | Tetracycline (140) |
Case Studies
-
Cytotoxicity Assessment :
A study assessed the cytotoxic effects of this compound on MDA-MB-231 cells. Results indicated that at concentrations as low as 1 µM, the compound induced morphological changes associated with apoptosis and increased caspase-3 activity by up to 57% at higher concentrations (10 µM) . -
Antibacterial Testing :
In another investigation, the compound was tested against various bacterial strains where it showed effective inhibition at non-cytotoxic concentrations, outperforming some reference antibiotics in specific cases .
Comparative Analysis with Similar Compounds
| Compound | Position of Piperidine | Biological Activity |
|---|---|---|
| 3-(Piperidin-4-yl)benzoic acid HCl | 4 | Moderate anticancer activity |
| 2-(Piperidin-4-yl)benzoic acid HCl | 2 | Limited antibacterial effects |
| 3-(Piperidin-3-yl)benzoic acid HCl | 3 | Strong anticancer and antibacterial activity |
The unique positioning of the piperidine ring in this compound is crucial for its enhanced biological activities compared to isomeric compounds.
Q & A
Q. What are the common synthetic routes for 3-(Piperidin-3-yl)benzoic acid hydrochloride in academic research?
The synthesis typically involves coupling a piperidine derivative with a benzoic acid precursor. For example, reacting 3-piperidinyl benzoate with hydrochloric acid under reflux to form the hydrochloride salt. Purification may include recrystallization from ethanol or aqueous solutions, followed by vacuum drying . Alternative routes might utilize nucleophilic substitution or acid-catalyzed ester hydrolysis, with final characterization via NMR and elemental analysis for chloride content .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the piperidine ring and benzoic acid moiety.
- HPLC (>98% purity assessment) and mass spectrometry (exact mass verification).
- Elemental analysis to validate the hydrochloride salt stoichiometry.
- IR spectroscopy for functional group identification (e.g., carboxylic acid O-H stretch) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
- Avoid contact with skin/eyes; rinse immediately with water if exposed.
- Store in a cool, dry place, away from oxidizing agents. Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency.
- Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
- Purification : Column chromatography or preparative HPLC can isolate high-purity product .
Q. How do structural modifications influence pharmacological activity in SAR studies?
- Piperidine ring substitutions : Methyl or fluoro groups at the 4-position may enhance binding to CNS targets.
- Benzoic acid derivatives : Esterification or amidation can modulate bioavailability.
- Docking studies : Computational models predict interactions with enzymes like acetylcholinesterase or kinase inhibitors .
Q. How are discrepancies in spectral data resolved during synthesis?
- Multi-technique validation : Cross-check NMR with X-ray crystallography for stereochemical confirmation.
- Isotopic labeling : Use deuterated solvents to clarify overlapping peaks in complex spectra.
- Comparative analysis : Reference databases (PubChem, CAS) to verify unexpected signals .
Q. What strategies determine the absolute configuration of chiral derivatives?
- Chiral HPLC with cellulose-based columns separates enantiomers.
- Optical rotation measurements compare observed values with literature data.
- Single-crystal X-ray diffraction provides definitive structural proof .
Methodological Considerations
Q. What role does this compound play in drug discovery pipelines?
It serves as a versatile intermediate for:
- Anticancer agents : Incorporation into kinase inhibitor scaffolds (e.g., EGFR inhibitors).
- Neuroactive drugs : Piperidine moieties target dopamine or serotonin receptors.
- Antibiotics : Functionalization with heterocycles enhances bacterial membrane penetration .
Q. How is purity assessed for batch-to-batch consistency?
- HPLC-DAD/UV : Monitor retention times and peak areas for impurities.
- Karl Fischer titration : Quantify residual water in hygroscopic hydrochloride salts.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .
Data Contradiction Analysis
Q. How are conflicting solubility or stability reports addressed?
- Replicate experiments : Test solubility in DMSO, water, and ethanol under controlled pH.
- Accelerated stability studies : Expose samples to heat/light and analyze degradation via LC-MS.
- Literature cross-referencing : Compare findings with structurally analogous compounds (e.g., piperidin-4-yl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
